(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique bicyclic structure, which includes a sulfur-containing functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the sulfur-containing group: This step often involves the use of thiol reagents under specific conditions to ensure the correct attachment to the bicyclic core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of reaction conditions: To maximize yield and purity, parameters such as temperature, pressure, and solvent choice are carefully controlled.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution but may involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid: has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include acting as a precursor for drug development, particularly in targeting specific biochemical pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, potentially leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
- (3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid
- (8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)thio]methanethioic S-acid
Uniqueness
(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid: stands out due to its specific bicyclic structure and the presence of a sulfur-containing functional group, which may confer unique reactivity and biological activity compared to its analogs .
Properties
CAS No. |
908266-45-5 |
---|---|
Molecular Formula |
C9H15NO2S2 |
Molecular Weight |
233.4 g/mol |
IUPAC Name |
(3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid |
InChI |
InChI=1S/C9H15NO2S2/c1-10-6-2-3-7(10)5-9(12,4-6)14-8(11)13/h6-7,12H,2-5H2,1H3,(H,11,13) |
InChI Key |
TVRWQAGMFWLARE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)(O)SC(=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.